Enhanced Aqueous Solubility Potential: LogP and PSA Comparison Versus All-Carbon 2-Azaspiro[3.4]octane
6-Oxa-2-azaspiro[3.4]octan-8-ol demonstrates substantially improved polarity and predicted aqueous solubility compared to the all-carbon analog 2-azaspiro[3.4]octane, a key differentiator for lead optimization. The target compound exhibits a computed LogP of -1.3 versus +1.32 to +1.95 for 2-azaspiro[3.4]octane, representing a LogP reduction of >2.6 log units [1]. Concomitantly, topological polar surface area (tPSA) increases from 12 Ų for the all-carbon analog to 41.5 Ų for the oxa-azaspiro alcohol, a 3.5-fold enhancement in polarity . This combination of lower lipophilicity and higher PSA aligns with established medicinal chemistry guidelines for improving aqueous solubility and reducing non-specific protein binding [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | -1.3 |
| Comparator Or Baseline | 2-Azaspiro[3.4]octane: 1.32 (ACD/LogP); 1.95 (KowWin) |
| Quantified Difference | LogP reduction of 2.62 to 3.25 log units (approximately 400- to 1700-fold predicted decrease in lipophilicity) |
| Conditions | Computed values from MolAid database for target compound; ChemSpider/ACD Labs and EPISuite for comparator [1] |
Why This Matters
Lower LogP and higher tPSA predict superior aqueous solubility, potentially reducing formulation challenges and improving oral bioavailability parameters in early drug discovery.
- [1] MolAid. 6-Oxa-2-azaspiro[3.4]octan-8-ol Computational Properties: LogP = -1.3. Available at: https://www.molaid.com/MS_147865 (Accessed 2026-04-23). View Source
- [2] TCI Europe. Small Ring Building Blocks for Medicinal Chemistry. TCImail Application Note 180-17. Available at: https://stg.tcichemicals.com/BE/nl/support-download/tcimail/application/180-17 (Accessed 2026-04-23). View Source
